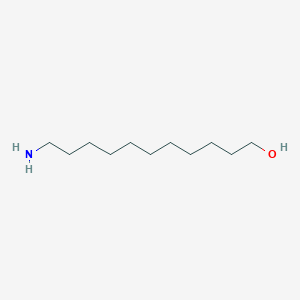![molecular formula C10H15NOS B2504109 N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide CAS No. 2023983-85-7](/img/structure/B2504109.png)
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a vital role in the central nervous system. TBOA has been widely used in scientific research to study the function of glutamate transporters and their role in neurological disorders.
Mecanismo De Acción
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide inhibits the function of glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the transporter from removing excess glutamate from the synaptic cleft, leading to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide has been shown to increase the extracellular concentration of glutamate in the brain. This leads to increased excitotoxicity and neuronal damage, which can result in seizures and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of glutamate transporters, making it an ideal tool for studying the function of these transporters. However, N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide has some limitations. It is highly toxic and can cause significant neuronal damage at high concentrations. Additionally, N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide has a short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several future directions for research involving N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide. One area of research is the development of new inhibitors of glutamate transporters that have fewer toxic effects than N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide. Another area of research is the study of the role of glutamate transporters in neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Finally, researchers may investigate the use of N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide as a therapeutic agent for these disorders.
Métodos De Síntesis
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromoacetic acid with 8-thiabicyclo[3.2.1]oct-3-ene to form 8-thiabicyclo[3.2.1]oct-3-en-2-ylacetic acid. This intermediate is then reacted with thionyl chloride to form 8-thiabicyclo[3.2.1]oct-3-en-2-ylacetyl chloride. Finally, the acetyl chloride is reacted with propargylamine to form N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide has been extensively used in scientific research to study the function of glutamate transporters. Glutamate transporters are responsible for the removal of excess glutamate from the synaptic cleft. Dysfunction of these transporters has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(8-thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-2-10(12)11-7-5-8-3-4-9(6-7)13-8/h2,7-9H,1,3-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUDXYMGPVHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2CCC(C1)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)
![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)


![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)



![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)
![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)

![3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504049.png)